N-Cyclopropyl-2,4,6-trifluorobenzamide
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Overview
Description
N-Cyclopropyl-2,4,6-trifluorobenzamide: is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . It is characterized by the presence of a cyclopropyl group attached to a benzamide structure, which is further substituted with three fluorine atoms at the 2, 4, and 6 positions on the benzene ring . This compound is typically a white solid and is soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2,4,6-trifluorobenzamide can be achieved through several organic synthesis routes. One common method involves the reaction of 2,4,6-trifluorobenzoyl chloride with cyclopropylamine under controlled conditions . The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2,4,6-trifluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopropyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Reduction Reactions: The major product is N-cyclopropyl-2,4,6-trifluoroaniline.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives of the cyclopropyl group.
Scientific Research Applications
N-Cyclopropyl-2,4,6-trifluorobenzamide has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,4,6-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and enzymes .
Comparison with Similar Compounds
- N-Cyclopropyl-2,4,6-trifluoroaniline
- 2,4,6-Trifluorobenzamide
- N-Cyclopropylbenzamide
Comparison: N-Cyclopropyl-2,4,6-trifluorobenzamide is unique due to the presence of both the cyclopropyl group and the trifluorobenzamide structure . This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications . Compared to similar compounds, it exhibits enhanced stability and reactivity, which can be advantageous in synthetic and research applications .
Properties
IUPAC Name |
N-cyclopropyl-2,4,6-trifluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHBPNHCVRVYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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